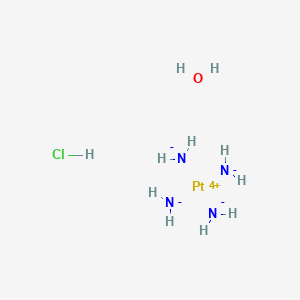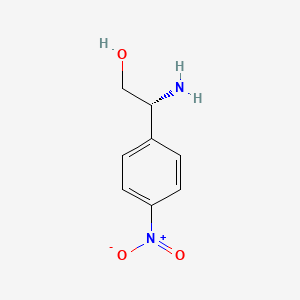
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a diazinane ring substituted with an amino group, a benzyl group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the diazinane ring, followed by the introduction of the benzyl group and the amino group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Preparation of Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving a diamine and a diketone under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group using suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: Oxo derivatives of the diazinane ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl or amino derivatives.
Hydrolysis: Carboxylic acid derivative.
科学研究应用
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems and pathways.
作用机制
The mechanism of action of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-amino-3-phenyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(4-amino-3-methyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 2-(4-amino-3-ethyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different substituents.
属性
分子式 |
C14H17N3O4 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C14H17N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-6,11H,7-9,15H2,1H3 |
InChI 键 |
WKGISSYHBBZHOE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)


![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)






![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)

